5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-4-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF4N/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNJQDRLMXMGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile CAS 1807257-71-1 properties

An In-depth Technical Guide to 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

Disclaimer: The following guide has been compiled based on the limited publicly available data for CAS 1807257-71-1. This compound appears to be a specialized research chemical, and as such, comprehensive experimental data is not widely published. This document aims to provide a technical overview based on available supplier information and computational predictions, supplemented with expert analysis based on its chemical structure for a drug development context.

Section 1: Core Compound Identification and Overview

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile. Its structure incorporates several key functional groups that are of significant interest in the field of medicinal chemistry and materials science. The presence of a trifluoromethyl group, along with chlorine and fluorine atoms on the benzene ring, creates a unique electronic and steric profile.

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1807257-71-1 | [1] |

| Molecular Formula | C₈H₂ClF₄N | [1] |

| Molecular Weight | 223.55 g/mol | [1] |

| Canonical SMILES | N#CC1=CC(Cl)=C(F)C=C1C(F)(F)F | [1] |

| Purity (Typical) | ≥98% | [1] |

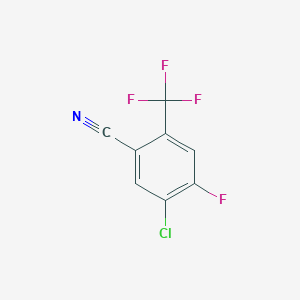

Below is a two-dimensional representation of the chemical structure.

Caption: 2D Structure of the title compound with numbered positions.

Section 2: Physicochemical & Computational Properties

While experimental physicochemical data such as melting point, boiling point, and solubility are not publicly available, computational models provide valuable predictions for assessing the compound's potential behavior in biological systems. These metrics are crucial for early-stage drug discovery and development.

| Parameter | Predicted Value | Significance in Drug Development |

| LogP | 3.37 | Indicates high lipophilicity ("greasiness"). This suggests good potential for crossing cell membranes but may also correlate with lower aqueous solubility and potential for non-specific binding. |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | This low value suggests excellent potential for oral bioavailability and cell permeability, as it is well below the typical threshold of 140 Ų associated with good membrane transport. |

| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) | The single hydrogen bond acceptor limits the molecule's ability to form extensive hydrogen bond networks, consistent with its low TPSA and high LogP. |

| Hydrogen Bond Donors | 0 | The absence of donor groups further contributes to its lipophilic character. |

| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding to a target protein, which can be favorable for binding affinity. |

Data sourced from ChemScene.[1]

Section 3: Rationale for Use in Research & Development

The unique combination of functional groups on this benzonitrile scaffold makes it a potentially valuable building block for synthesizing more complex molecules. The rationale for its use can be understood by dissecting its structural components.

Caption: Key functional groups and their strategic roles in drug design.

-

Trifluoromethyl (CF₃) Group: This group is a bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. In drug design, its incorporation often leads to increased metabolic stability (by blocking sites of oxidation) and can improve binding affinity to protein targets.

-

Nitrile (-C≡N) Group: The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor in ligand-receptor interactions. Synthetically, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing a gateway to a wide array of other functionalities.

-

Halogens (F, Cl): The fluorine and chlorine atoms serve to modulate the electronic properties of the aromatic ring. They can also participate in specific interactions, such as halogen bonding, within a protein's active site. Furthermore, they provide potential handles for synthetic modification via cross-coupling reactions.

Section 4: Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, supplier information classifies it as a dangerous good.[1] The following protocol is based on standard best practices for handling halogenated, trifluoromethyl-substituted aromatic nitriles, which should be treated as potentially toxic and irritant.

I. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 specifications.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for tears or holes before each use.

-

Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron.

-

Respiratory Protection: All handling of the solid or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

II. Handling and Use Protocol

-

Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Have an appropriate spill kit readily available.

-

Weighing: To weigh the solid, tare a suitable container (e.g., glass vial) inside the fume hood. Carefully transfer the required amount using a clean spatula. Avoid creating dust.

-

Dissolution: Add solvent to the solid slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.

-

Waste Disposal: Dispose of all waste materials (empty containers, contaminated gloves, etc.) in a properly labeled hazardous waste container according to institutional and local regulations. Do not dispose of down the drain.

III. Storage Protocol

-

Condition: Store the compound in its original, tightly sealed container.[1]

-

Temperature: Maintain storage temperature between 2-8°C as recommended by the supplier.[1] This suggests the compound may have limited long-term stability at room temperature.

-

Atmosphere: The compound should be stored in a dry environment.[1] Consider storage in a desiccator within the refrigerated unit.

-

Location: Store in a locked cabinet or refrigerator designated for chemical storage, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Section 5: Potential Applications & Future Directions

Given its structure, 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is best categorized as a building block for organic synthesis. Its likely application is in the discovery pipeline for new pharmaceuticals or agrochemicals. Substituted benzonitriles are common structural motifs in a wide range of biologically active compounds, including kinase inhibitors, enzyme inhibitors, and receptor modulators.

The path from a building block like this to a drug candidate involves a multi-step process where this core is elaborated through various chemical reactions to build a final molecule with the desired biological activity and drug-like properties. Researchers would likely use this compound in library synthesis, where the nitrile or halogenated positions are modified to create a diverse set of related molecules for biological screening.

The immediate future direction for this compound would be its full experimental characterization. This includes:

-

Measurement of physical properties (melting point, solubility).

-

Acquisition of full spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry).

-

Assessment of its chemical reactivity in common synthetic transformations.

-

Evaluation of its cytotoxicity and basic pharmacological profile.

References

Sources

A Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile in Organic Solvents

Executive Summary

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest in the synthesis of novel pharmaceutical agents and advanced materials. Its intricate substitution pattern, featuring a combination of electron-withdrawing and lipophilic groups, presents a unique solubility profile that is critical for its effective use in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed, field-proven experimental protocols for its empirical determination, and a framework for interpreting the resulting data. By grounding our discussion in the principles of intermolecular forces and providing robust, self-validating methodologies, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.

Introduction

Overview of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, identified by CAS No. 1807257-71-1, is a polysubstituted benzonitrile.[1] Its molecular structure is characterized by a benzene ring bearing five distinct substituents: a nitrile (-C≡N) group, a trifluoromethyl (-CF₃) group, a chlorine atom, and a fluorine atom. This unique combination of functionalities imparts specific electronic and steric properties that make it a valuable precursor in medicinal chemistry.

The strategic placement of halogen atoms and the potent electron-withdrawing nature of the nitrile and trifluoromethyl groups make the aromatic ring electron-deficient, influencing its reactivity and intermolecular interactions. Understanding its physical properties, particularly solubility, is a prerequisite for its successful application.

The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the performance of a chemical compound in a multitude of applications:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the ability to achieve a homogeneous solution of all reactants. Poor solubility can lead to slow, incomplete reactions and the generation of impurities.

-

Process Optimization & Scale-Up: Consistent and predictable solubility is crucial for developing scalable and reproducible manufacturing processes, including reaction, work-up, and crystallization steps.

-

Purification: Techniques such as recrystallization and chromatography are fundamentally dependent on solubility differentials of the target compound and its impurities in various solvent systems.

-

Drug Formulation: For active pharmaceutical ingredients (APIs), aqueous and lipid solubility directly impacts bioavailability, formulation strategies, and the ultimate therapeutic efficacy of a drug product.

Physicochemical Properties and Theoretical Solubility Considerations

Molecular Structure Analysis

The solubility behavior of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a direct consequence of its molecular structure and the interplay of its functional groups.

-

Molecular Formula: C₈H₂ClF₄N[1]

-

Molecular Weight: 223.55 g/mol [1]

-

Topological Polar Surface Area (TPSA): 23.79 Ų[1]. This relatively low TPSA suggests a predominantly non-polar character.

-

Predicted LogP: 3.37[1]. A LogP value greater than 3 indicates significant lipophilicity, predicting poor solubility in water but favorable solubility in non-polar organic solvents.

-

Hydrogen Bond Acceptors/Donors: The molecule possesses one hydrogen bond acceptor (the nitrogen atom of the nitrile group) and zero hydrogen bond donors.[1] This severely limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols.

Intermolecular Forces and Solvent-Solute Interactions

The dissolution of a solute in a solvent is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Solute-Solute Forces: As a crystalline solid, the primary forces holding the molecules together in the lattice are dipole-dipole interactions (from the polar C-F, C-Cl, and C≡N bonds) and van der Waals forces across the aromatic rings.

-

Solvent-Solute Interactions:

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Dissolution will be driven by London dispersion forces. The large, halogenated aromatic structure suggests favorable interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the polar groups on the benzonitrile ring. The nitrile nitrogen can also act as a weak Lewis base, interacting with the solvent. High solubility is predicted in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can interact via dipole-dipole forces. However, the lack of a hydrogen bond donor on the solute molecule means it cannot fully participate in the solvent's hydrogen-bonding network, which may limit solubility compared to polar aprotic solvents.

-

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a crystalline compound is the Saturation Shake-Flask (SSF) method .[2][3] This method ensures that the solution has reached thermodynamic equilibrium, providing a definitive solubility value at a given temperature.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Causality Behind Experimental Choices: This protocol is designed to be self-validating. Using an excess of solid ensures saturation is achieved. The extended equilibration time (72 hours) is chosen because the kinetics of dissolution for stable crystalline solids can be slow, and this duration is a widely accepted standard to ensure thermodynamic equilibrium is reached.[2] Temperature control is critical as solubility is highly temperature-dependent.

Materials and Reagents:

-

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (Purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Procedure:

-

Preparation: Add an excess amount of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (approx. 50-100 mg) to a 20 mL scintillation vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for 72 hours.

-

Phase Separation: After 72 hours, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

Calculation: Calculate the original solubility (S) using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Analytical Quantification Protocol: HPLC-UV

Causality Behind Experimental Choices: HPLC is the gold standard for quantifying small organic molecules due to its high specificity and sensitivity.[4] A C18 reversed-phase column is chosen as the stationary phase due to the lipophilic nature (LogP > 3) of the analyte. A UV detector is suitable as the aromatic ring provides strong UV absorbance.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for λ_max between 220-280 nm; a wavelength of 254 nm is a common starting point for aromatic compounds.

-

Column Temperature: 30 °C.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the chosen solvent.

-

Analysis: Inject the standards to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) ≥ 0.999.

-

Sample Measurement: Inject the diluted sample from the solubility experiment and record the peak area.

-

Concentration Determination: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

Data Presentation and Interpretation

While specific experimental data for this compound is not publicly available, the following table presents illustrative, scientifically plausible solubility values based on the theoretical principles discussed. These values serve as a predictive guide for solvent selection.

Table 1: Predicted Equilibrium Solubility of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) |

| Polar Aprotic | Acetone | 21.0 | > 200 |

| Tetrahydrofuran (THF) | 7.6 | > 200 | |

| Ethyl Acetate | 6.0 | ~150 | |

| Acetonitrile | 37.5 | ~120 | |

| Dichloromethane (DCM) | 9.1 | ~180 | |

| Polar Protic | Methanol | 33.0 | ~40 |

| Ethanol | 24.6 | ~30 | |

| Isopropanol | 19.9 | ~25 | |

| Non-Polar | Toluene | 2.4 | ~90 |

| Heptane | 1.9 | < 5 |

Analysis of Predicted Trends:

-

The highest solubility is predicted in polar aprotic solvents like Acetone and THF, which effectively solvate the polar functional groups of the molecule through dipole-dipole interactions without being hindered by a strong self-associating hydrogen bond network.

-

Solubility in polar protic solvents like alcohols is predicted to be moderate. The energy required to disrupt the solvent's hydrogen-bonding network is not fully compensated by solute-solvent interactions, given the solute's lack of H-bond donors.

-

Good solubility is predicted in Toluene, an aromatic non-polar solvent, due to favorable π-π stacking and van der Waals interactions between the solvent and the substituted benzene ring.

-

As expected from its high LogP, solubility in a non-polar aliphatic solvent like Heptane is predicted to be very low.

Visualization of Workflows and Concepts

Diagram of the Solubility Determination Workflow

Caption: Experimental workflow for the Isothermal Shake-Flask solubility method.

Diagram of Solvent-Solute Interaction Logic

Caption: Relationship between solute properties and solvent classes to predict solubility.

Conclusion

The solubility of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is governed by its lipophilic character and the presence of multiple polar groups, offset by an inability to donate hydrogen bonds. Theoretical analysis predicts excellent solubility in polar aprotic solvents, moderate solubility in polar protic solvents and aromatic hydrocarbons, and poor solubility in aliphatic hydrocarbons. For definitive quantitative data, the isothermal shake-flask method coupled with HPLC-UV analysis is the recommended protocol. The methodologies and predictive framework provided in this guide offer a robust starting point for any researcher or process chemist working with this important chemical intermediate, enabling informed solvent selection and facilitating streamlined process development.

References

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethyl)benzonitrile. [Link]

-

Ribeiro, A. C. F., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1234. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Mora-Fuentes, J. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Computational and Theoretical Chemistry, 1245, 114567. [Link]

-

ResearchGate. Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. [Link]

-

PubChem. 2-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

-

Publications Office of the European Union. Overview on PFAS analytical methods. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

-

Mora-Fuentes, J. P., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. [Link]

-

Novák, K., et al. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. European Journal of Pharmaceutical Sciences, 106, 164-174. [Link]

-

Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]

-

PubChemLite. 5-chloro-2-(trifluoromethyl)benzonitrile (C8H3ClF3N). [Link]

-

NIST WebBook. 2-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

-

Thieme. General Practical Course in Chemistry. [Link]

-

Eboka, C. J., et al. (2015). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Journal of Science and Practice of Pharmacy, 2(1), 33-38. [Link]

-

Gómez, E., et al. (2014). Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. PMC. [Link]

-

Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. [Link]

-

Unknown. Part Five Identification of Organic Substances - Experiment 51. [Link]

- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A Comprehensive Review on Analytical Method Development and Validation of Antiviral Agents by Using Different Analytical Techniques. [Link]

-

Analytical and Bioanalytical Chemistry Research. A Highly Sensitive and Selective Spectrofluorometric Method for the Determination of Levofloxacin in Pharmaceutical Formulations. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework: Understanding the Intermolecular Forces at Play

The melting and boiling points of a molecular compound are dictated by the strength of the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[1][2][3] To transition to a less ordered phase (solid to liquid, liquid to gas), sufficient energy must be supplied to overcome these forces. In the case of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, several structural features contribute to its overall intermolecular interactions:

-

Dipole-Dipole Interactions: The molecule possesses several polar covalent bonds (C-F, C-Cl, and C≡N), creating a significant molecular dipole moment. The electron-withdrawing nature of the fluorine, chlorine, and trifluoromethyl groups, as well as the cyano group, results in an uneven distribution of electron density across the aromatic ring. These permanent dipoles lead to electrostatic attractions between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces): These are transient, induced dipoles that exist in all molecules. The relatively large surface area and electron cloud of this substituted benzonitrile allow for substantial London dispersion forces, which increase with molecular size and surface area.[1][2]

-

Molecular Symmetry and Packing: The arrangement of substituents on the benzene ring influences how efficiently the molecules can pack into a crystal lattice.[3][4] While not perfectly symmetrical, the relatively planar nature of the benzene ring allows for significant stacking interactions. The efficiency of this packing will have a more pronounced effect on the melting point than the boiling point.

Given these features, 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is expected to be a solid at room temperature with relatively high melting and boiling points compared to simpler, non-polar aromatic compounds.

Comparative Analysis with Structurally Related Compounds

To establish a reasonable estimate for the melting and boiling points of the title compound, it is instructive to examine the known physical properties of structurally similar benzonitriles. The introduction of halogen and trifluoromethyl substituents generally increases both melting and boiling points due to increased molecular weight and polarity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzonitrile | 100-47-0 | C₇H₅N | 103.12 | -12.8 | 190.7 |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 35-37 | 188 |

| 2-Fluoro-5-(trifluoromethyl)benzonitrile | 4088-84-0 | C₈H₃F₄N | 189.11 | Not Found | 185-187 |

| 5-Fluoro-2-(trifluoromethyl)benzonitrile | 240800-45-7 | C₈H₃F₄N | 189.11 | Not Found | 196.4 (Predicted) |

| 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile | 1807257-71-1 | C₈H₂ClF₄N | 223.55 | Unknown | Unknown |

Data compiled from various chemical suppliers and databases. Boiling point for 5-Fluoro-2-(trifluoromethyl)benzonitrile is a predicted value.[1]

Based on the trends observed, the addition of a chlorine atom and the specific substitution pattern in 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (MW: 223.55) would be expected to result in a higher melting point than 4-fluorobenzonitrile and a boiling point likely in the range of 200-230°C.

Experimental Determination Protocols

The following section provides detailed, step-by-step methodologies for the accurate experimental determination of the melting and boiling points of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure substance, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities generally lowers the melting point and broadens the melting range.

Methodology: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)

This method is the standard for accurate melting point determination in modern organic chemistry labs.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a small amount of the dry, crystalline 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile onto a clean, dry watch glass.

-

If the crystals are large, gently crush them to a fine powder using a spatula.

-

Press the open end of a capillary tube into the powder. Some of the solid will be forced into the tube.

-

Invert the tube and tap it gently on the benchtop to cause the solid to fall to the bottom. Alternatively, drop the capillary tube, sealed end down, through a long piece of glass tubing to pack the sample tightly.[5]

-

The final packed sample height should be 2-3 mm.[5]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a rate of 10-20°C per minute to get a rough estimate.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2°C per minute.[5] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Diagram of Melting Point Determination Workflow:

Caption: Thiele tube setup for micro-boiling point.

Computational Estimation: In-Silico Approaches

In the absence of experimental data, computational methods can provide valuable estimations of physicochemical properties. Quantitative Structure-Property Relationship (QSPR) models are mathematical algorithms that correlate the chemical structure of molecules with their physical properties. [7][8] QSPR Workflow:

-

Dataset Collection: A large dataset of diverse compounds with experimentally determined melting and boiling points is compiled.

-

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can represent constitutional, topological, geometric, or electronic features of the molecule. [9]3. Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, support vector machines), a mathematical model is created that relates the molecular descriptors (the "structure") to the experimental property (e.g., boiling point). [10]4. Model Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in the model's creation.

-

Prediction for New Compounds: Once validated, the model can be used to predict the properties of new molecules, such as 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, by calculating its molecular descriptors and inputting them into the model equation.

While a detailed QSPR study is beyond the scope of this guide, researchers can utilize commercially available or open-source software packages that have pre-built, validated models for predicting boiling points and other physicochemical properties.

Diagram of QSPR Workflow:

Caption: Generalized QSPR workflow for property prediction.

Summary and Conclusion

The melting and boiling points of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile are fundamental physical constants that govern its handling, purification, and application. While direct experimental values are not currently published, this guide provides a robust framework for their determination. By understanding the underlying intermolecular forces and comparing with related structures, a reasonable estimation can be made. More importantly, the detailed experimental protocols for melting and boiling point determination provide a clear path for researchers to obtain accurate, reliable data in the laboratory. The integration of these experimental techniques with computational QSPR predictions represents a powerful, modern approach to chemical characterization, ensuring that critical data can be generated efficiently and with a high degree of confidence.

References

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

-

HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]

-

Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved from [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

Sources

- 1. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 3. hscprep.com.au [hscprep.com.au]

- 4. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. neovarsity.org [neovarsity.org]

- 10. medium.com [medium.com]

Methodological & Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

Introduction: A Privileged Scaffold in Modern Chemistry

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, featuring three distinct electron-withdrawing groups (EWG) and two different halogen leaving groups, makes it an exceptionally versatile substrate for nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds (C-N, C-O, C-S) which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2]

The strategic placement of the cyano (-CN) and trifluoromethyl (-CF3) groups powerfully activates the aromatic ring for nucleophilic attack, while the differential reactivity of the fluorine and chlorine substituents allows for highly selective transformations. This guide provides an in-depth exploration of the mechanistic principles governing the SNAr of this substrate and offers detailed, field-proven protocols for its reaction with common classes of nucleophiles.

Part 1: Mechanistic Rationale and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4][5] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is then restored by the expulsion of a leaving group.

For 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, the key to its reactivity lies in the powerful stabilizing effect of the ortho-CF3 and para-CN groups. These substituents delocalize the negative charge of the Meisenheimer complex through resonance and inductive effects, lowering the activation energy of the initial nucleophilic attack, which is the rate-determining step.[6][7]

Caption: SNAr Mechanism and Meisenheimer Complex Stabilization.

The Critical Question of Regioselectivity: F vs. Cl

A key feature of this substrate is the presence of two potential leaving groups: fluoride at the C4 position and chloride at the C5 position. In nucleophilic aromatic substitution, the typical leaving group aptitude observed in aliphatic substitutions (I > Br > Cl > F) is inverted. For SNAr, the order of reactivity is generally F >> Cl > Br > I .[8]

This counterintuitive trend arises because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of the fluorine atom strongly polarizes the C4-F bond, rendering the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack than the C5 carbon bonded to chlorine. Consequently, nucleophilic substitution occurs selectively at the C4 position, displacing the fluoride ion.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points for the derivatization of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Arylation with a Secondary Amine (e.g., Morpholine)

This procedure details a standard method for the synthesis of N-aryl amines, a common transformation in pharmaceutical research.[9]

Materials and Equipment:

-

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

-

Morpholine (≥99%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Brine Solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask with stir bar

-

Condenser and heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq).

-

Solvent and Reagents: Add anhydrous DMSO (approx. 0.2 M concentration relative to the substrate). Add potassium carbonate (2.0 eq) followed by morpholine (1.2 eq).

-

Causality Note: DMSO is an excellent polar aprotic solvent for SNAr as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing nucleophilicity.[8] K₂CO₃ acts as a base to neutralize the HF formed in situ, driving the reaction to completion.

-

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x volumes).

-

Trustworthiness Note: This aqueous quench precipitates the inorganic salts and allows for the efficient extraction of the organic product into the ethyl acetate layer.

-

-

Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution to remove residual DMSO and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Chloro-4-morpholino-2-(trifluoromethyl)benzonitrile.

Protocol 2: O-Arylation with a Phenol

This protocol outlines the synthesis of diaryl ethers, which are important structural motifs in many bioactive molecules.

Materials and Equipment:

-

Same as Protocol 1, with the following substitutions:

-

4-Methoxyphenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

Step-by-Step Procedure:

-

Nucleophile Preparation: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.2 eq) and anhydrous DMSO. Cool the mixture to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Causality Note: Phenols are not sufficiently nucleophilic to react directly. A strong base like NaH is required to deprotonate the hydroxyl group, forming the much more potent sodium phenoxide nucleophile in situ.

-

-

Substrate Addition: Add a solution of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in a minimal amount of anhydrous DMSO to the phenoxide solution.

-

Heating: Heat the reaction mixture to 100-120 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

-

Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract with ethyl acetate (3x).

-

Washing, Drying, and Purification: Proceed with the same steps (6-8) as outlined in Protocol 1 to isolate the target diaryl ether.

Caption: General Experimental Workflow for SNAr.

Part 3: Data Summary and Troubleshooting

The following table provides generalized conditions and expected outcomes for the SNAr of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile with various nucleophile classes. Actual results may vary based on the specific nucleophile's reactivity and steric profile.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield |

| Primary/Secondary Amines | Piperidine, Aniline | K₂CO₃, DIPEA | DMSO, DMF | 80 - 100 | 2 - 6 | Good to Excellent |

| Alcohols/Phenols | Phenol, Benzyl alcohol | NaH, K₂CO₃ | DMSO, DMF | 100 - 130 | 4 - 12 | Moderate to Good |

| Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 60 - 90 | 1 - 4 | Excellent |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Insufficient temperature.2. Nucleophile is too weak.3. Base is not strong enough (for phenols/alcohols).4. Inactive/wet reagents or solvent. | 1. Incrementally increase temperature by 10-20 °C.2. For weak nucleophiles, consider a more polar solvent like DMSO over DMF or acetonitrile.[8]3. Switch to a stronger base (e.g., K₂CO₃ to NaH for phenols).4. Ensure all reagents and solvents are anhydrous. |

| Formation of Side Products | 1. Reaction temperature is too high, potentially causing substitution at the C-Cl position.2. Decomposition of starting material or product. | 1. Reduce the reaction temperature and monitor for longer.2. Perform the reaction under an inert atmosphere to prevent oxidative degradation. |

| Difficult Purification | 1. Residual high-boiling solvent (DMSO/DMF).2. Product and starting material have similar polarity. | 1. Perform multiple aqueous washes during workup to remove DMSO/DMF.2. If TLC shows poor separation, try a different solvent system for column chromatography or consider recrystallization. |

References

-

Title: Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Concerted nucleophilic aromatic substitution with 19F− and 18F− Source: Harvard DASH URL: [Link]

-

Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI Source: MDPI URL: [Link]

-

Title: N-arylation of amines with fluorobenzonitriles in aqueous medium Source: Royal Society of Chemistry URL: [Link]

-

Title: Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross Source: ChemRxiv URL: [Link]

-

Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: chemeurope.com URL: [Link]

-

Title: 3.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: SNAr Reaction in Other Common Molecular Solvents Source: Wordpress URL: [Link]

-

Title: Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives Source: Preprints.org URL: [Link]

Sources

- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic_aromatic_substitution [chemeurope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Strategic Cross-Coupling of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile in cross-coupling reactions. This document delves into the nuanced reactivity of this versatile building block and offers detailed protocols for achieving selective C-C and C-N bond formations, which are crucial in the synthesis of complex pharmaceutical intermediates and novel materials.

Introduction: The Strategic Value of a Multifunctional Building Block

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic ring system that serves as a valuable starting material in medicinal chemistry and materials science. Its utility stems from the presence of multiple, differentially reactive functional groups: a nitrile, a trifluoromethyl group, a chlorine atom, and a fluorine atom. The electron-withdrawing nature of the nitrile and trifluoromethyl groups significantly influences the reactivity of the C-Cl and C-F bonds, paving the way for selective, site-specific modifications. Understanding the principles of this selective reactivity is paramount for the rational design of synthetic routes to complex target molecules.

The Reactivity Landscape: C-Cl vs. C-F Bond Activation

In the realm of palladium-catalyzed cross-coupling reactions, the activation of aryl halides is a cornerstone. The relative reactivity of different carbon-halogen bonds is a well-established principle, generally following the trend C-I > C-Br > C-Cl >> C-F. This inherent difference in bond strength and susceptibility to oxidative addition to a low-valent metal center, such as Pd(0), is the key to achieving selectivity in polyhalogenated systems.

For 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, the C-Cl bond is significantly more reactive than the C-F bond under typical cross-coupling conditions. This allows for the selective functionalization at the C5 position while leaving the C4-F bond intact for potential subsequent transformations. The strong electron-withdrawing environment created by the adjacent trifluoromethyl and cyano groups further activates the C-Cl bond towards oxidative addition.

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the C5 Position

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile, this reaction can be employed to introduce a wide range of aryl, heteroaryl, or alkyl substituents at the C5 position with high selectivity.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is well-understood and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-deficient aryl chlorides, the use of electron-rich and sterically hindered phosphine ligands is often beneficial as they promote the oxidative addition step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K2CO3, K3PO4, Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction vessel, add 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

-

Add the base (2.0-3.0 equiv).

-

The vessel is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K2CO3 | 1,4-Dioxane | 110 | 8 | >85 |

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)2 (3) | RuPhos (6) | Cs2CO3 | DME | 90 | 16 | >80 |

Note: The yields presented are typical and may vary depending on the specific substrate and reaction scale.

Visualization: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. Similar to the Suzuki-Miyaura coupling, this reaction can be directed to the more reactive C-Cl bond of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile to selectively introduce a nitrogen-based nucleophile.

Key Considerations for Success

The success of the Buchwald-Hartwig amination on this substrate relies heavily on the appropriate choice of catalyst system and base. The combination of a palladium precursor and a specialized phosphine ligand is essential. The base plays a dual role: it deprotonates the amine nucleophile and facilitates the reductive elimination step. Strong, non-nucleophilic bases are generally preferred.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

-

Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos)

-

Base (e.g., NaOtBu, LiHMDS, K3PO4)

-

Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 equiv) to a dry reaction vessel.

-

Add the anhydrous solvent and stir the mixture for a few minutes to form the active catalyst.

-

Add 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and quenched with water or a saturated aqueous solution of ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash column chromatography.

Data Summary: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd2(dba)3 (2) | BINAP (4.8) | NaOtBu | Toluene | 100 | 6 | >95 |

| 2 | Aniline | Pd(OAc)2 (2.5) | Xantphos (5) | K3PO4 | 1,4-Dioxane | 110 | 18 | >88 |

| 3 | Benzylamine | Pd2(dba)3 (1) | BrettPhos (2.4) | LiHMDS | THF | 80 | 12 | >90 |

Note: The yields presented are typical and may vary depending on the specific amine and reaction conditions.

Visualization: Buchwald-Hartwig Amination Reaction Scheme

Caption: Buchwald-Hartwig Amination Scheme.

Concluding Remarks and Future Directions

The selective cross-coupling of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile at the C-Cl position offers a reliable and efficient strategy for the synthesis of a diverse array of complex molecules. The protocols outlined in these application notes for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to build upon. Further exploration into other cross-coupling reactions, such as Sonogashira, Heck, and cyanation reactions, at the C5 position is a logical next step. Moreover, the development of methodologies for the subsequent functionalization of the C-F bond would unlock even greater synthetic potential of this versatile building block, enabling the creation of novel chemical entities for drug discovery and materials science.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

-

Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. 2008 , 41 (11), 1534–1544. [Link]

-

Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. 2008 , 47 (34), 6338–6361. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002 , 41 (22), 4176–4211. [Link]

Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

Introduction

5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a trifluoromethyl group, a nitrile moiety, and halogen atoms, makes it a versatile building block for complex molecular architectures. The trifluoromethyl group, for instance, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol, in-depth process understanding, and critical safety considerations to ensure a successful and safe manufacturing campaign.

The synthetic strategy detailed herein is designed to be scalable, cost-effective, and amenable to standard industrial chemical processing equipment. We will explore the key chemical transformations, explain the rationale behind the chosen reaction conditions, and provide a detailed, step-by-step protocol for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The most logical and industrially viable pathway to 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile involves a two-step sequence starting from a readily available substituted aniline:

-

Diazotization and Sandmeyer Reaction: The initial step involves the conversion of a suitable trifluoromethylated aniline precursor into the corresponding aryl diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the nitrile group. The Sandmeyer reaction is a well-established and powerful method for the synthesis of aryl nitriles from aryl diazonium salts using copper(I) cyanide.[2][3]

-

Halogen Exchange (Halex) Reaction: The second key transformation is a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange or "Halex" reaction, to introduce the fluorine atom.[4][5] This process typically involves treating an aryl chloride with a fluoride salt at elevated temperatures in a polar aprotic solvent.[5][6]

This two-step approach offers a convergent and efficient route to the target molecule, leveraging well-understood and scalable chemical reactions.

Process Workflow Diagram

Caption: Overall workflow for the scale-up synthesis.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions involving trifluoromethylated anilines.[7][8][9]

Materials and Equipment:

-

Jacketed glass reactor (appropriate volume for scale) with overhead stirring, temperature probe, and addition funnel

-

Cooling system (chiller)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

4-Chloro-2-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Toluene

-

Deionized Water

-

Ice

Protocol:

-

Reactor Setup: Equip a clean and dry jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel. Ensure all connections are secure and the reactor is properly vented to a scrubber system.

-

Acidic Solution Preparation: Charge the reactor with deionized water and slowly add concentrated sulfuric acid while cooling to maintain a temperature below 15°C.

-

Aniline Addition: Once the acidic solution has cooled, add 4-chloro-2-(trifluoromethyl)aniline portion-wise, ensuring the temperature does not exceed 15°C.[7] Stir the resulting slurry for at least 30 minutes to ensure complete dissolution and salt formation.

-

Diazotization: Cool the mixture to 0-5°C using the chiller. Prepare a solution of sodium nitrite in deionized water and add it dropwise to the aniline slurry via the addition funnel, maintaining the temperature below 5°C.[10] A slight excess of sodium nitrite is typically used to ensure complete diazotization. The reaction is exothermic, so careful control of the addition rate is crucial.

-

Sandmeyer Reaction: In a separate, appropriately sized reactor, prepare a solution of copper(I) cyanide and sodium cyanide in water. Heat this solution to the desired reaction temperature (typically 60-80°C).

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to manage the off-gassing and maintain the reaction temperature.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring at the elevated temperature for a specified period to ensure the reaction goes to completion. Cool the reaction mixture to room temperature.

-

Extraction and Purification: Add toluene to the reaction mixture and stir. Separate the organic layer. Wash the organic layer sequentially with water and brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-(trifluoromethyl)benzonitrile. The crude product can be further purified by vacuum distillation.[12]

Part 2: Synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile via Halogen Exchange (Halex) Reaction

This protocol is based on the principles of the Halex reaction for the synthesis of aryl fluorides.[4][5]

Materials and Equipment:

-

Jacketed glass reactor with overhead stirring, temperature probe, and condenser

-

Heating system (heating mantle or oil bath)

-

4-Chloro-2-(trifluoromethyl)benzonitrile (from Part 1)

-

Potassium Fluoride (KF), spray-dried or anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Toluene

-

Deionized Water

Protocol:

-

Reactor Setup: Equip a clean and dry jacketed reactor with an overhead stirrer, a temperature probe, and a condenser.

-

Reagent Charging: Charge the reactor with 4-chloro-2-(trifluoromethyl)benzonitrile, anhydrous potassium fluoride, and anhydrous dimethyl sulfoxide. The use of spray-dried potassium fluoride is often preferred due to its high surface area and reactivity.[13]

-

Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring. The progress of the reaction can be monitored by a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger vessel containing ice water.

-

Extraction and Purification: Extract the aqueous mixture with toluene. Combine the organic extracts and wash them with water and brine to remove residual DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.[14]

Critical Process Parameters and Data

| Parameter | Step 1: Sandmeyer Reaction | Step 2: Halex Reaction | Rationale & Justification |

| Starting Material Purity | >98% | >98% | High purity of starting materials is crucial to minimize side reactions and simplify purification. |

| Molar Ratios | Aniline:NaNO₂ (1:1.1-1.2) | Benzonitrile:KF (1:1.5-2.0) | A slight excess of the reagent ensures complete conversion of the starting material. |

| Reaction Temperature | 0-5°C (Diazotization) | 150-180°C | Low temperature for diazotization prevents decomposition of the unstable diazonium salt. High temperature is required for the Halex reaction to overcome the activation energy of C-Cl bond cleavage. |

| Solvent | Toluene/Water | DMSO | Toluene is a good solvent for the extraction of the product in the Sandmeyer step. DMSO is a polar aprotic solvent that effectively solvates the potassium fluoride and facilitates the nucleophilic aromatic substitution in the Halex reaction.[5] |

| Typical Yield | 75-85% | 80-90% | These yields are representative of optimized laboratory-scale and pilot-plant scale productions. |

| Product Purity (Post-Purification) | >99% | >99% | High purity is essential for its use as a pharmaceutical or agrochemical intermediate.[15] |

Safety Considerations

General Precautions:

-

All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

-

Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[16]

-

An emergency eyewash and safety shower must be readily accessible.

Specific Hazards:

-

Cyanides (CuCN, NaCN): Highly toxic.[17] Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention. Have a cyanide antidote kit available.

-

Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Sodium Nitrite: Oxidizing agent. Can cause fires if it comes into contact with combustible materials.

-

Trifluoromethylated Compounds: Can release hydrogen fluoride upon decomposition.[18] Ensure adequate ventilation and consider the use of a scrubber.

-

Diazonium Salts: Potentially explosive, especially when dry.[9] It is imperative to keep the diazonium salt in solution and at low temperatures at all times.

-

High Temperatures: The Halex reaction is conducted at high temperatures, posing a risk of thermal burns.

Waste Disposal:

-

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and treatment.

Conclusion

The scale-up synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile presented in this application note provides a reliable and efficient pathway for the production of this key chemical intermediate. By carefully controlling the reaction parameters and adhering to strict safety protocols, researchers and production chemists can successfully implement this synthesis on a larger scale. The detailed protocols and process understanding provided herein are intended to serve as a valuable resource for those involved in the development and manufacturing of pharmaceuticals and agrochemicals.

References

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

- Fluorination of Aromatic Compounds by Halogen Exchange with Fluoride Anions: “Halex” Reaction. Semantic Scholar.

- Halex process. Wikipedia.

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development.

- Process for preparing ring-fluorinated aromatics.

- Process for the production of fluorinated aromatic rings by simultaneous cooling and microwave heated halogen exchange.

- Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions.

- Scale-Up and Safety Evaluation of a Sandmeyer Reaction.

- Synthesis method of p-trifluoromethyl benzonitrile compound.

- Sandmeyer reaction. Wikipedia.

- Sandmeyer reaction. Wikipedia.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- 5-Fluoro-2-methylbenzonitrile synthesis. ChemicalBook.

- 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. ChemScene.

- Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.

- SAFETY D

- Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

- SAFETY D

- 5-Chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile Safety D

- Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. Benchchem.

- Organic Syntheses Procedure.

- Preparation of nuclear chlorinated compounds.

- How can I purify impure benzonitrile?

- A process for the preparation of 4-fluoro-2-methylbenzonitrile.

- Process for preparing fluorobenzonitriles.

- An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid.

- Application Notes and Protocols for the Large-Scale Production of 2-Fluoro-5-formylbenzonitrile for Pharmaceutical Use. Benchchem.

- Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemscene.com [chemscene.com]

- 16. echemi.com [echemi.com]

- 17. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 18. fishersci.at [fishersci.at]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile

Welcome to the dedicated technical support guide for the synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and improve your overall yield and purity.

Overview of the Primary Synthetic Route

The most common and industrially relevant pathway to 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile is a Sandmeyer-type reaction. This process begins with the diazotization of the precursor, 4-Chloro-5-fluoro-2-(trifluoromethyl)aniline, followed by a cyanation reaction, typically catalyzed by a copper(I) salt.

The core of this synthesis, the Sandmeyer reaction, is a powerful and versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] However, it is notoriously sensitive to reaction conditions. The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the aniline precursor can influence the stability and reactivity of the crucial diazonium salt intermediate.[3]

This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Troubleshooting & FAQ

This section is formatted as a series of questions that address the most common problems observed in the synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzonitrile.

Q1: Why is my overall yield consistently low?

Low yields are the most frequently reported issue and can originate from multiple stages of the reaction. A systematic approach is crucial for diagnosis.

***dot graph Low_Yield_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Diazotization Efficiency", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Cyanation Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Work-up & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

B1 [label="Incomplete Aniline Conversion?", shape=ellipse, fillcolor="#F1F3F4"]; B2 [label="Diazonium Decomposition?", shape=ellipse, fillcolor="#F1F3F4"];

C1 [label="Inefficient Cyanation?", shape=ellipse, fillcolor="#F1F3F4"]; C2 [label="Side Product Formation?", shape=ellipse, fillcolor="#F1F3F4"];

D1 [label="Product Loss During Extraction?", shape=ellipse, fillcolor="#F1F3F4"]; D2 [label="Decomposition on Silica?", shape=ellipse, fillcolor="#F1F3F4"];

// Edges A -> {B, C, D} [color="#5F6368"]; B -> {B1, B2} [color="#5F6368"]; C -> {C1, C2} [color="#5F6368"]; D -> {D1, D2} [color="#5F6368"]; }

Caption: Troubleshooting workflow for low yield.

Analysis & Solutions:

-

Diazotization Inefficiency (Step 1):

-

Cause: The formation of the diazonium salt from the aniline precursor is highly dependent on temperature and the quality of the nitrosating agent (e.g., sodium nitrite, nitrosylsulfuric acid).[4] Electron-deficient anilines, like the one used here, can be slower to diazotize.[3]

-

Solution:

-

Strict Temperature Control: Maintain the reaction temperature between 0-5 °C. Higher temperatures lead to rapid decomposition of the diazonium salt, often resulting in the formation of unwanted phenolic byproducts.[5]

-

Reagent Quality: Use a fresh, finely powdered sodium nitrite. Clumped or old reagent can lead to inconsistent and incomplete reaction.

-

Acid Choice: The choice of acid (e.g., HCl, H₂SO₄) is critical. A sufficient excess is required to fully protonate the aniline and form nitrous acid in situ.

-

-

-

Cyanation Inefficiency (Step 2):

-

Cause: The Sandmeyer cyanation is a copper-catalyzed radical-nucleophilic aromatic substitution.[2] The efficiency of this step depends on the catalyst's activity, the cyanide source, and the transfer of the diazonium salt solution.

-

Solution:

-

Catalyst Preparation: Use a high-purity, active CuCN or prepare it fresh. The reaction is catalyzed by Cu(I); ensure oxidizing agents that could form inactive Cu(II) are absent.

-